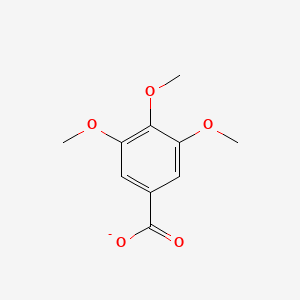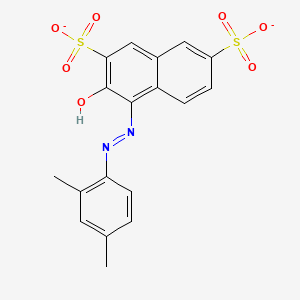![molecular formula C14H16NOS+ B1228356 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium](/img/structure/B1228356.png)
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium: is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a compound with the molecular formula C14H16NOS and a net charge of +1 . The compound is known for its role as a potent inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is likely to participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridinium compounds .
Scientific Research Applications
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium involves its ability to induce VEGF and VEGF-mediated vessel formation. The compound upregulates VEGF, which correlates with its ability to suppress the gridlock/coarctation phenotype in zebrafish and stimulate tubule network formation in human umbilical vein endothelial cells . The molecular targets and pathways involved include VEGF receptors and downstream signaling pathways that promote angiogenesis .
Comparison with Similar Compounds
- 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine
- Pyridine, 4-[2-[(4-methoxyphenyl)thio]ethyl]-
Comparison: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium is unique due to its potent ability to induce VEGF and VEGF-mediated vessel formation. While similar compounds may share structural features, this compound stands out for its specific biological activity and applications in angiogenesis research .
Properties
Molecular Formula |
C14H16NOS+ |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1 |
InChI Key |
IUWQYMDPRUPDGB-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)


![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)
![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

